molecular formula C11H15NO B020052 (S)-5-Methoxy-2-aminotetralin CAS No. 105086-80-4

(S)-5-Methoxy-2-aminotetralin

Cat. No.: B020052
CAS No.: 105086-80-4
M. Wt: 177.24 g/mol
InChI Key: SIHPGAYIYYGOIP-VIFPVBQESA-N
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Description

(S)-5-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by a methoxy group at the 5-position and an amino group at the 2-position on the tetralin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methoxy-2-aminotetralin typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methoxy-1-tetralone.

    Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form 5-methoxy-1-tetralol.

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions, including protection, activation, and substitution.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinones or imines.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products:

    Oxidation: Quinones or imines.

    Reduction: Hydroxyl or alkyl derivatives.

    Substitution: Various substituted tetralins depending on the nucleophile used.

Scientific Research Applications

Chemistry

(S)-5-Methoxy-2-aminotetralin serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in asymmetric catalysis, where it can act as a ligand to influence stereochemical outcomes in reactions .

Biology

Research indicates that this compound interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential applications in neuropharmacology, where it may exhibit effects relevant to treating psychiatric disorders .

Medicine

The compound has been investigated for its potential therapeutic applications, especially as a precursor in drug development targeting neurological conditions. Its structural similarity to other psychoactive compounds positions it as a candidate for atypical antipsychotic agents .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuropharmacology Studies : Investigations into its effects on dopamine and serotonin receptors have shown promising results in modulating neurotransmitter systems relevant to mood disorders .
  • Asymmetric Catalysis : Research indicates that this compound can enhance the selectivity of reactions in asymmetric synthesis, showcasing its utility beyond medicinal chemistry.
  • Drug Development : Ongoing studies aim to evaluate its efficacy and safety as a precursor for new therapeutic agents targeting neurological disorders, highlighting its potential role in future pharmacological applications .

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-2-aminotetralin involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Methoxy-2-aminotetralin: The non-chiral version of the compound.

    6-Methoxy-2-aminotetralin: A similar compound with the methoxy group at the 6-position.

    2-Amino-1-tetralin: Lacks the methoxy group but shares the aminotetralin core structure.

Uniqueness: (S)-5-Methoxy-2-aminotetralin is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other positional isomers. This specificity makes it valuable in applications requiring precise molecular interactions.

Biological Activity

(S)-5-Methoxy-2-aminotetralin, a compound belonging to the class of substituted aminotetralins, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of serotonin receptors. This article provides a comprehensive overview of its biological activity, including receptor interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that allows for selective interactions with various neurotransmitter receptors. The compound can be synthesized through various methods, including chiral pool synthesis, which ensures the production of the desired enantiomer with high purity and efficacy .

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. It acts as an agonist at these receptors, influencing signaling pathways that are critical in mood regulation and neuropsychiatric disorders. The compound's ability to modulate these receptors suggests potential applications in treating conditions such as anxiety, depression, and autism spectrum disorders (ASD) .

Receptor Binding Affinity

Research has demonstrated that this compound exhibits varying affinities for different serotonin receptor subtypes. The following table summarizes the binding affinities of this compound at key serotonin receptors:

Receptor Type Binding Affinity (K_i) Effect
5-HT1A≤ 25 nMAgonist
5-HT7≤ 50 nMAgonist
α2A Adrenergic≤ 30 nMAgonist
α2C Adrenergic> 100 nMInverse Agonist

This data indicates that this compound has a strong affinity for both 5-HT1A and α2A adrenergic receptors, suggesting its role in modulating serotonergic signaling pathways .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

  • Study on Autism Spectrum Disorder : A study evaluated the efficacy of a related compound (FPT) derived from the same aminotetralin scaffold in rodent models of ASD. The results indicated a significant reduction in stereotypic behaviors and an increase in social interactions among treated subjects. These findings support the hypothesis that compounds targeting the 5-HT7 receptor may alleviate symptoms associated with ASD .
  • Anxiety and Depression Models : In another investigation, this compound was tested for its anxiolytic effects using established rodent models. The compound demonstrated significant anxiolytic-like behavior when administered at specific dosages, correlating with its agonistic action at serotonin receptors .
  • Pharmacological Profile : A detailed pharmacological profile was developed for various derivatives of 5-methoxy aminotetralins. These studies utilized molecular modeling techniques to predict receptor interactions and optimize ligand design for enhanced efficacy at targeted serotonin receptors .

Properties

IUPAC Name

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPGAYIYYGOIP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431824
Record name (S)-5-Methoxy-2-aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105086-80-4
Record name (S)-5-Methoxy-2-aminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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